4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-11-6(9)5-4(8(13)14)2-10-7(5)12-3/h2H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
IFRBNRVHKIMXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2)C(=O)O)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Methyl-3,3-Dichloroacrylonitrile with Trimethyl Orthoformate
In solvent A (e.g., methanol, acetonitrile), 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Intermediate IV). This step establishes the methyl group at position 2 of the final product. Key parameters include:
Cyclization with Formamidine Salts
Intermediate IV undergoes cyclization with formamidine acetate in the presence of sodium methoxide, followed by elimination of hydrogen chloride to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The cyano group at position 5 is retained for subsequent hydrolysis to carboxylic acid. Critical conditions include:
-
Molar ratios : Base : formamidine salt : Intermediate IV = 2.0–3.0 : 1.0–1.5 : 1
-
Temperature : 0–50°C for cyclization; 50–110°C for elimination
Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core
Alternative Route: Ester Hydrolysis
PubChem data for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1207518-63-5) indicates that ester hydrolysis is a viable pathway. The methyl ester intermediate is saponified using:
-
Reagents : LiOH or KOH in THF/water mixtures
-
Conditions : 0–25°C for 2–4 hours, yielding the carboxylic acid with >95% conversion.
Process Optimization and Scalability
Solvent and Base Selection
-
Solvent A : Cyclohexane, acetonitrile, or trimethyl orthoformate optimize condensation efficiency.
-
Solvent B : Methanol or ethanol facilitates cyclization and minimizes byproducts.
-
Bases : Sodium methoxide or potassium carbonate provide optimal deprotonation without over-degradation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .
Scientific Research Applications
Kinase Inhibitors
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their inhibition is a common strategy for treating various diseases, particularly cancer. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases.
Case Study: Development of Selective Inhibitors
Research has shown that derivatives of this compound exhibit selective inhibition of protein kinases involved in cancer progression. For instance, studies have identified compounds based on this structure that effectively inhibit Protein Kinase B (AKT), which is often overactive in cancers. The ability to modify the compound's functional groups enables the design of inhibitors with improved efficacy and reduced side effects .
Anticancer Activity
Numerous derivatives of this compound have demonstrated promising anticancer properties. These derivatives have been tested in vitro against various cancer cell lines, showing significant inhibition of cell proliferation.
Example: Anticancer Derivative Testing
In one study, derivatives were synthesized and evaluated for their ability to inhibit the growth of breast cancer cells. Results indicated that certain modifications to the core structure led to enhanced cytotoxicity compared to the parent compound .
Antiviral Properties
Beyond oncology, this compound has shown potential antiviral activity. Some derivatives have been evaluated for their effectiveness against viral infections, suggesting a broader therapeutic application.
Research Findings
Studies indicate that specific modifications can increase the compound's efficacy against viruses like HIV and Hepatitis C by targeting viral enzymes essential for replication .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a scaffold for developing kinase inhibitors. These inhibitors interfere with the activity of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell division and apoptosis .
Comparison with Similar Compounds
Chloro-Substituted Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives
Key Observations :
- Methyl substitution: The 7-methyl analog (C₈H₆ClN₃O₂) has a higher molecular weight and improved lipophilicity compared to the non-methylated derivative (C₇H₄ClN₃O₂) .
- Chloro position : 2,4-Dichloro derivatives (C₇H₃Cl₂N₃O₂) exhibit enhanced reactivity for Suzuki-Miyaura coupling, enabling diversification of the core structure .
Pyrrolo-Pyridine Carboxylic Acids ()
Comparison with Pyrrolo[2,3-d]pyrimidine Analogs :
Pyrido[2,3-d]pyrimidine Derivatives ()
Structural Differences :
Thieno[2,3-d]pyrimidines ()
Comparison :
- Thieno-pyrimidines replace the pyrrole ring with a thiophene, altering electron distribution and binding to hydrophobic enzyme pockets .
Biological Activity
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and potential therapeutic applications.
- Chemical Formula : C8H6ClN3O2
- Molecular Weight : 201.60 g/mol
- CAS Number : 71149-52-5
- IUPAC Name : this compound
Antifibrotic Properties
Recent studies have highlighted the antifibrotic properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported around 45.69 μM, indicating moderate potency against collagen production .
Table 1: IC50 Values of Pyrimidine Derivatives
| Compound ID | IC50 (μM) | Activity Description |
|---|---|---|
| 12m | 45.69 | Inhibits collagen synthesis |
| 12q | 45.81 | Inhibits collagen synthesis |
The mechanism by which this compound exerts its antifibrotic effects involves the inhibition of prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen maturation. Studies showed that treatment with this compound reduced hydroxyproline levels in cell culture media, suggesting a decrease in collagen accumulation .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various chemical reactions involving chloro and methyl substitutions on pyrrolopyrimidine scaffolds. The versatility of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Case Studies
-
Liver Fibrosis Model :
A study conducted on rat models of liver fibrosis demonstrated that administration of the compound led to a significant reduction in fibrosis markers compared to control groups. The results indicated that the compound not only inhibited collagen deposition but also modulated the expression of transforming growth factor-beta (TGF-β), a key mediator in fibrogenesis. -
Cancer Research :
Preliminary investigations into the anticancer potential of pyrrolopyrimidine derivatives suggest that they may inhibit tumor growth by inducing apoptosis in cancer cell lines. Further studies are warranted to explore these effects in vivo.
Q & A
Q. How do steric and electronic effects of substituents modulate fluorescence properties in imaging applications?
- Methodological Answer : Substituents at position 5 (carboxylic acid) and 2 (methyl) alter conjugation and Stokes shift. Time-dependent DFT (TDDFT) calculates excitation/emission wavelengths. Experimentally, fluorescence quantum yield (ΦF) is measured in PBS (pH 7.4) using quinine sulfate as a standard. Methyl groups reduce π-π stacking, enhancing emission intensity (ΦF ~0.3 for methyl vs. 0.1 for hydrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
